

Application Note: Methyl 3-Hydroxy-2-Methoxypropanoate in Polyketide Total Synthesis

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Compound of Interest

Compound Name:	<i>methyl 3-hydroxy-2-methoxypropanoate</i>
CAS No.:	130427-16-6
Cat. No.:	B6238009

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Executive Summary

The structural complexity of marine polyketides (e.g., Spongistatin, Pederin, Tautomycin) often necessitates the installation of densely functionalized stereocenters. While the "Roche Ester" (methyl 3-hydroxy-2-methylpropanoate) is the industry standard for

-methyl stereocenters, the

-methoxy variant—**methyl 3-hydroxy-2-methoxypropanoate**—is the critical synthon for introducing ether-bearing stereogenic centers without late-stage, non-stereoselective methylation.

This guide provides a comprehensive workflow for the synthesis, protection, and fragment assembly of this building block, emphasizing the retention of enantiopurity and the suppression of

-elimination pathways common to

-heteroatom esters.

Structural Significance & Retrosynthetic Logic

In polyketide biosynthesis,

-methoxy groups typically arise from the incorporation of methoxymalonyl-ACP or post-assembly oxidation/methylation. In chemical synthesis, attempting to methylate a pre-formed

-hydroxy polyketide backbone often results in racemization or elimination.

The Solution: Use **Methyl 3-hydroxy-2-methoxypropanoate** (1) as a pre-functionalized "chiral pool" fragment.

Key Advantages:

- **Stereochemical Fidelity:** The stereocenter at C2 is established prior to coupling, avoiding the ambiguity of enolate alkylation.
- **Orthogonal Protection:** The C3-hydroxyl (free) and C2-methoxy (capped) allow for immediate differentiation of the two oxygen termini.
- **Versatility:** Can be converted into a Weinreb amide (for ketone synthesis), an aldehyde (for aldol reactions), or an alkyl iodide (for alkylation).

Preparation of the Building Block

While commercially available, high-enantiopurity material is often synthesized de novo from L-Serine to ensure >99% ee.

Protocol A: Synthesis from L-Serine (Chiral Pool)

Target: Methyl (2S)-3-hydroxy-2-methoxypropanoate

Mechanism: Diazotization of serine proceeds with retention of configuration due to the participation of the neighboring carboxylate group (forming an

-lactone intermediate).

Step-by-Step Procedure:

- Diazotization (Formation of L-Glyceric Acid):
 - Reagents: L-Serine (10.5 g, 100 mmol),
(7.6 g, 110 mmol),
(1 M).
 - Protocol: Dissolve L-Serine in 1 M
(150 mL) at 0 °C. Add
solution dropwise over 2 h. Stir at 0 °C for 3 h, then warm to RT overnight.
 - Workup: Saturate with NaCl, extract with EtOAc (continuous extraction preferred for 24 h).
Dry (
) and concentrate to yield crude L-glyceric acid.
- Esterification:
 - Reagents: Crude L-glyceric acid, MeOH (anhydrous),
(cat.) or Acetyl Chloride.
 - Protocol: Reflux crude acid in MeOH (100 mL) with catalytic acid for 12 h. Concentrate to
yield Methyl L-glycerate.
- Selective C3-Protection:
 - Reagents: Trityl chloride (TrCl), Pyridine.
 - Protocol: Treat Methyl L-glycerate (1.0 equiv) with TrCl (1.1 equiv) in pyridine at 0 °C to
RT. The primary alcohol (C3) reacts selectively over the secondary (C2).
 - Purification: Flash chromatography (Hex/EtOAc).
- C2-Methylation (The Critical Step):

- Reagents:

 , MeI, DMF (or

 if Trityl is stable, but Silver Oxide is gentler to prevent racemization).
- Protocol: Dissolve protected ester in DMF. Add

 (2.0 equiv) and MeI (5.0 equiv). Stir in the dark for 24 h.
- Note: Avoid strong bases (LiHMDS/NaH) if possible to prevent epimerization at the

 -center.
- Deprotection:
 - Reagents:

 -TsOH, MeOH or

 .
 - Result: Methyl (2S)-3-hydroxy-2-methoxypropanoate.

Application Protocols in Polyketide Assembly

Once synthesized, the building block is typically converted into an aldehyde for Aldol Coupling or a sulfone for Julia-Kocienski Olefination.

Protocol B: Oxidation to the -Methoxy Aldehyde

Caution:

-methoxy aldehydes are prone to hydration and racemization on silica.

- Protection: Protect the C3-hydroxyl of the building block with TBSCl/Imidazole.
- Reduction:
 - Dissolve TBS-protected ester in

at -78 °C.

- Add DIBAL-H (1.1 equiv) dropwise. Stir 30 min.
- Quench with Rochelle's salt.
- Usage: Use the crude aldehyde immediately in the next step (e.g., Evans Aldol or Brown Allylation). Do not store.

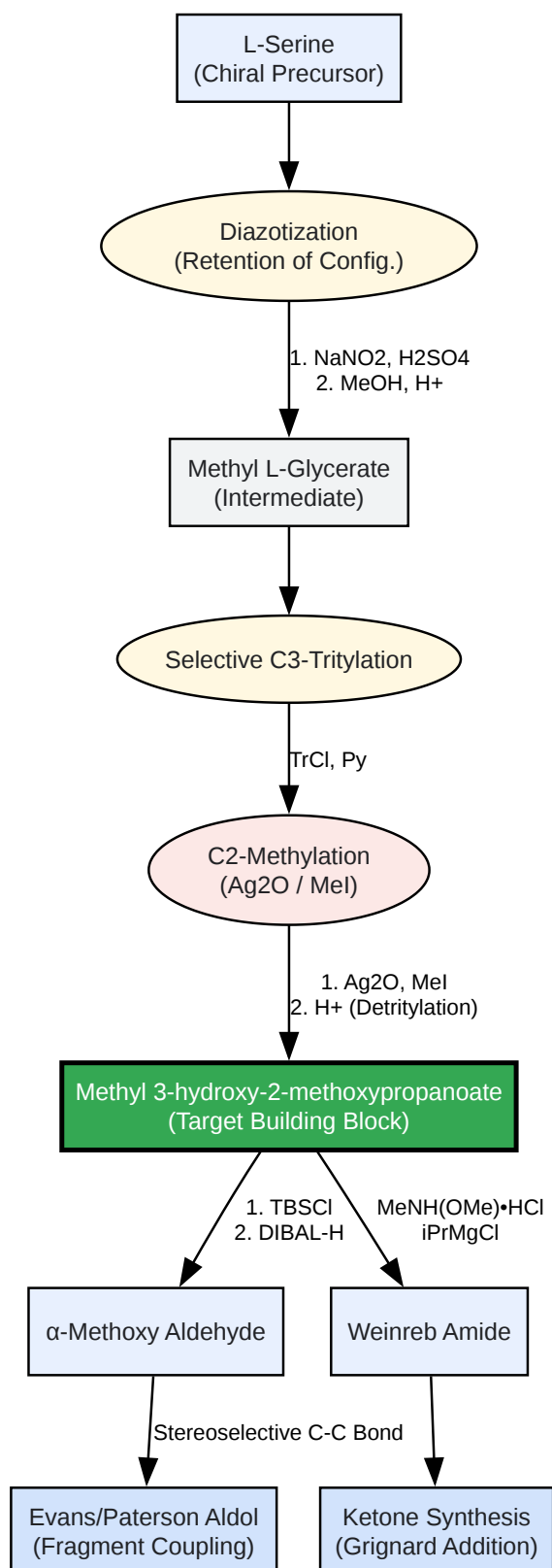
Protocol C: Fragment Coupling via Anti-Aldol

To install the fragment into a larger polyketide chain with anti stereochemistry (common in marine macrolides):

- Substrate: (E)-Enol borinate of a chiral ketone (e.g., Paterson's reagent or Evans auxiliary).
- Addition: Add the -methoxy aldehyde (from Protocol B) to the enol borinate at -78 °C.
- Outcome: The pre-existing -methoxy center exerts Felkin-Anh control, typically reinforcing the reagent control to yield high dr (>20:1).

Visualizing the Workflow

The following diagram illustrates the transformation of L-Serine into the building block and its divergent applications in fragment assembly.



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Caption: Figure 1. Chemo-enzymatic flowchart for the synthesis of **Methyl 3-hydroxy-2-methoxypropanoate** and its divergence into electrophilic coupling partners.

Quantitative Data Summary

Parameter	Value / Condition	Notes
CAS Number	130427-16-6	For the (S)-isomer (derived from L-Serine)
Molecular Weight	134.13 g/mol	
Boiling Point	74 °C @ 10 mmHg	Volatile; avoid prolonged high-vac
Optical Rotation		(c=1, CHCl ₃) for (S)-isomer
Yield (from Serine)	45 - 55%	Over 4 steps (optimized)
Critical Impurity	-Unsaturated Ester	Result of -elimination (check via NMR 6.0-7.0 ppm)

Troubleshooting & Critical Parameters

Racemization at C2

The

-proton is acidic due to the adjacent ester and methoxy group.

- Risk: Basic workups or using strong bases (LDA) for deprotonation can scramble the stereocenter.
- Solution: Use Silver Oxide () for methylation (neutral conditions). When performing Aldol reactions, use boron enolates (soft enolization) rather than lithium enolates.

-Elimination

The methoxy group is a poor leaving group, but under forcing basic conditions (e.g., refluxing alkoxide), elimination to the acrylate can occur.

- Check: Monitor reaction by TLC for the appearance of UV-active spots (conjugated esters). The target molecule is UV-inactive.

Aldehyde Instability

The derived

-methoxy aldehyde is prone to hydration.

- Protocol: Azeotrope the aldehyde with benzene/toluene immediately after oxidation/reduction and use within 1 hour. Never store on silica gel.

References

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- Application in Spongistatin: Paterson, I., et al. (2001). "Total Synthesis of Spongistatin 1." *Angewandte Chemie International Edition*, 40(21), 4055–4060. (Demonstrates the use of alpha-methoxy fragments). [Link](#)
- Application in Tautomycin: Oikawa, M., et al. (1998). "Total Synthesis of Tautomycin." *Tetrahedron*, 54(19), 4767-4794. (Use of alpha-methoxy building blocks). [Link](#)
- Commercial Source Verification: BLD Pharm / Sigma-Aldrich Catalog Entries for CAS 130427-16-6. [Link](#)
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